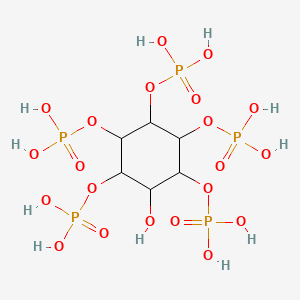
Inositol pentakisphosphate
説明
Inositol pentakisphosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H17O21P5 and its molecular weight is 580.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Treatment
Inhibition of the Phosphatidylinositol 3-Kinase/Akt Pathway
Inositol pentakisphosphate has been identified as a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial in tumorigenesis and cancer progression. Research has demonstrated that Ins(1,3,4,5,6)P5 can inhibit Akt phosphorylation and activity, leading to apoptosis in various cancer cell lines, including ovarian, lung, and breast cancers .
-
Case Study: UCL Research Findings
A study conducted by researchers at University College London indicated that this compound not only inhibited tumor growth in mouse models but also enhanced the efficacy of conventional chemotherapy agents like cisplatin and etoposide . This suggests its potential as a sensitizing agent in cancer therapies. -
Mechanism of Action
Ins(1,3,4,5,6)P5 competes with phosphoinositides for binding to pleckstrin homology (PH) domains, thereby disrupting critical signaling pathways that promote cell survival and proliferation . This mechanism positions it as a promising candidate for developing novel anti-cancer drugs.
Metabolic Regulation
Role in Insulin Sensitivity and Energy Metabolism
This compound has been implicated in enhancing insulin sensitivity and regulating glucose metabolism. Studies indicate that it may play a role in reducing insulin resistance and promoting metabolic health .
-
Impact on Glucose Homeostasis
Research has shown that supplementation with this compound can lead to improved glucose uptake and glycogen synthesis in metabolic tissues . This is particularly relevant for conditions such as type 2 diabetes where insulin signaling is impaired. -
Potential for Treating Metabolic Disorders
The ability of Ins(1,3,4,5,6)P5 to modulate energy metabolism highlights its therapeutic potential for addressing metabolic disorders. Its role in enhancing cellular energetics through increased glycolysis and mitochondrial function is an area of active investigation .
Cellular Signaling
Regulation of Cell Signaling Pathways
This compound serves as a key regulator of various cellular signaling pathways beyond cancer and metabolism. It has been shown to interact with specific proteins involved in cell signaling cascades.
-
Antagonistic Effects on Inositol Triphosphate Receptors
Ins(1,3,4,5,6)P5 acts as an antagonist to inositol triphosphate receptors (IP3Rs), dampening their activity and influencing calcium signaling within cells . This modulation can have significant implications for processes such as muscle contraction and neurotransmitter release. -
Influence on Angiogenesis
The compound has also been observed to inhibit angiogenesis induced by basic fibroblast growth factor (FGF-2), further underscoring its role as an antiangiogenic factor . This property could be leveraged in developing therapies for diseases characterized by abnormal blood vessel growth.
Summary Table of Applications
特性
IUPAC Name |
(2-hydroxy-3,4,5,6-tetraphosphonooxycyclohexyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPQAXVNYGZUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17O21P5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864938 | |
| Record name | Inositol pentaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25663-09-6 | |
| Record name | Inositol pentaphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25663-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inositol pentaphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025663096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol pentaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















